molecular formula C14H9N5OS B2832464 N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1219903-33-9

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2832464
CAS No.: 1219903-33-9
M. Wt: 295.32
InChI Key: JRAZTMBEWVQUGK-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that combines the structural features of indazole and benzo[c][1,2,5]thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the coupling of an indazole derivative with a benzo[c][1,2,5]thiadiazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indazole moiety, using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of indazole and benzo[c][1,2,5]thiadiazole, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5OS/c20-14(8-2-4-11-13(5-8)19-21-18-11)16-10-3-1-9-7-15-17-12(9)6-10/h1-7H,(H,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAZTMBEWVQUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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